3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine
CAS No.: 1046461-80-6
Cat. No.: VC7288018
Molecular Formula: C12H15N3
Molecular Weight: 201.273
* For research use only. Not for human or veterinary use.
![3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine - 1046461-80-6](/images/structure/VC7288018.png)
Specification
CAS No. | 1046461-80-6 |
---|---|
Molecular Formula | C12H15N3 |
Molecular Weight | 201.273 |
IUPAC Name | 5-(4-propan-2-ylphenyl)-1H-pyrazol-3-amine |
Standard InChI | InChI=1S/C12H15N3/c1-8(2)9-3-5-10(6-4-9)11-7-12(13)15-14-11/h3-8H,1-2H3,(H3,13,14,15) |
Standard InChI Key | KGXUXWIBKBBFHN-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=C(C=C1)C2=CC(=NN2)N |
Introduction
Structural Characteristics and Molecular Configuration
Core Pyrazole Framework
The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In 3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine, the pyrazole core is substituted at position 3 with a 4-isopropylphenyl group and at position 5 with an amine (-NH2). The planarity of the pyrazole ring, as observed in analogous structures like 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine, arises from π-electron delocalization, with bond lengths (e.g., C–N: 1.342–1.350 Å, C–C: 1.385–1.408 Å) consistent with aromatic stabilization .
Table 1: Key Structural Parameters (Theoretical)
Parameter | Value |
---|---|
Molecular Formula | C12H15N3 |
Molecular Weight | 201.27 g/mol |
Predicted Density | 1.1–1.2 g/cm³ |
Boiling Point (estimated) | 290–310°C |
Substituent Effects
The 4-isopropylphenyl group introduces steric bulk and electron-donating effects, which may influence intermolecular interactions. Crystallographic data from related compounds show that such substituents adopt a pseudo-axial orientation relative to the pyrazole plane, minimizing steric clashes . The amine group at position 5 participates in hydrogen bonding, as evidenced by N–H···N interactions in 4-isopropyl-3-methyl-1H-pyrazol-5-amine .
Synthetic Pathways and Optimization
Cyclocondensation Strategies
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine, a plausible route involves:
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Nitration: Reaction of 4-isopropylacetophenone with nitric acid to form a nitro intermediate.
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Reduction: Catalytic hydrogenation or use of Fe/NH4Cl to convert the nitro group to an amine .
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Cyclization: Condensation with hydrazine hydrate under acidic conditions.
Process Refinement
Patent data highlight the importance of temperature control during cyclization (e.g., 50–55°C for optimal yield) and the use of glacial acetic acid to precipitate the product . Solvent selection (e.g., toluene for washing) and purification steps (e.g., recrystallization) are critical to achieving >90% purity .
Table 2: Synthetic Yield Optimization
Step | Conditions | Yield (%) |
---|---|---|
Nitration | H2SO4/HNO3 (3:1), 0–5°C | 75 |
Reduction | Fe/NH4Cl, ethanol, reflux | 50 |
Cyclization | Hydrazine, AcOH, 50°C | 65 |
Physicochemical Properties and Spectroscopic Data
Chromatographic and Spectroscopic Profiles
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Mass Spectrometry: Predicted adducts include [M+H]+ at m/z 202.1 and [M+Na]+ at m/z 224.1, with collision cross-sections (CCS) of ~167–182 Ų .
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NMR: Expected signals include δ 2.9–3.1 ppm (isopropyl CH), δ 6.5–7.3 ppm (aromatic protons), and δ 5.2 ppm (pyrazole NH2).
Thermodynamic Stability
Density functional theory (DFT) calculations suggest a planar pyrazole ring with a resonance energy of ~25 kcal/mol. The isopropyl group induces a slight distortion (≤5° dihedral angle), reducing crystal symmetry compared to unsubstituted analogs .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The amine group at position 5 acts as a strong electron donor, directing electrophiles to positions 4 and 1 of the pyrazole ring. Bromination and sulfonation reactions are feasible under mild conditions (<50°C).
Coordination Chemistry
The lone pair on the amine nitrogen enables chelation with transition metals (e.g., Cu²+, Ni²+). Complexes may exhibit catalytic activity in cross-coupling reactions, though this remains unexplored for the target compound.
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